DCBCI0901
Description
DCBCI0901 is a novel small-molecule inhibitor targeting PI3Kα, mTORC1, and mTORC2, developed by the Development Center for Biotechnology in Taiwan . It acts on the PI3K-AKT-mTOR signaling pathway, a key driver of tumor cell proliferation, survival, and resistance to chemotherapy and radiotherapy. Preclinical studies demonstrate its dual mechanism: inhibiting PI3Kα disrupts AKT activation (T308), while mTORC1/2 inhibition suppresses downstream effectors like p70S6K (mTORC1 substrate) and AKT-S473 (mTORC2 substrate) .
Properties
Molecular Formula |
C24H27NO5 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
DCBCI0901; DCBCI-0901; DCBCI 0901.; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes
- The evidence lacks head-to-head comparisons with specific PI3K/mTOR inhibitors, necessitating caution in extrapolating advantages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
